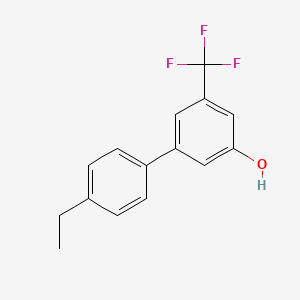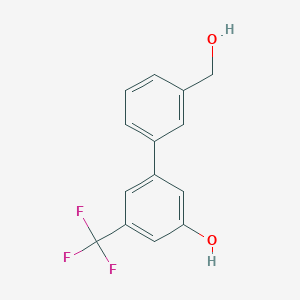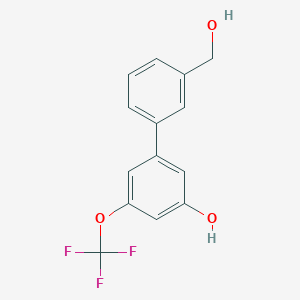
5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol (95%) is a compound that has been studied extensively in the scientific community due to its unique properties and potential applications in various fields. This compound, which is also known as 5-Fluoro-4-methylphenol, is a colorless solid that can be synthesized through a variety of methods. It is a versatile compound that has been used in various scientific research applications, including drug design, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol (95%) has been used in a variety of scientific research applications. For example, it has been used in medicinal chemistry to study the properties of various drugs and drug-like molecules. It has also been used in biochemistry to study the structure and function of various biological molecules. Additionally, it has been used in drug design to create new drugs or modify existing drugs.
Mécanisme D'action
The mechanism of action of 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol (95%) is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other molecules. Additionally, it is thought to act as an agonist of certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol (95%) are not fully understood. However, it is believed that the compound may have an effect on certain enzymes and receptors, as discussed above. Additionally, it may have an effect on the metabolism of certain drugs and other molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol (95%) in laboratory experiments include its high purity and its ability to act as an inhibitor or agonist of certain enzymes and receptors. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solutions. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in organic solvents and can be difficult to purify. Additionally, it is not very stable in acidic or basic solutions.
Orientations Futures
The potential future directions for 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol (95%) include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design, medicinal chemistry, and biochemistry. Additionally, further research into its synthesis methods and its stability in various solutions could lead to more efficient and cost-effective ways of producing this compound. Finally, further research into its potential uses in other fields, such as environmental science, could lead to new and exciting applications.
Méthodes De Synthèse
5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol (95%) can be synthesized in a variety of ways. The most common method involves the reaction of 4-methylphenol with 2-fluoro-4-methylphenol in the presence of a base and a catalyst. This reaction is typically carried out at temperatures between 80-150°C and yields a product that is 95% pure. Other methods of synthesis involve the use of fluorinated reagents, such as trifluoromethanesulfonic acid or trifluoroacetic acid, as well as the use of other catalysts, such as palladium or platinum.
Propriétés
IUPAC Name |
3-(2-fluoro-4-methylphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-8-2-3-12(13(15)4-8)9-5-10(19)7-11(6-9)20-14(16,17)18/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOBVKMSAGJYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686549 |
Source


|
| Record name | 2'-Fluoro-4'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1262003-68-8 |
Source


|
| Record name | 2'-Fluoro-4'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














